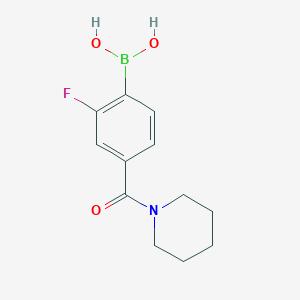

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid

Overview

Description

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions often include the use of a borane reagent, such as BH3·L, under mild conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include boronate esters, boronic anhydrides, and substituted boronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with electrophilic organic groups, followed by transmetalation with nucleophilic organic groups. This results in the formation of a new carbon-carbon bond . The compound’s boronic acid group also allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis.

4-(Piperidine-1-carbonyl)phenylboronic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and selectivity.

2-Fluorophenylboronic acid: Contains a fluorine atom but lacks the piperidine-1-carbonyl group, making it less versatile in certain reactions.

Uniqueness

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the piperidine-1-carbonyl group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is an organoboron compound that has gained attention in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is crucial for its reactivity in various chemical reactions, including Suzuki–Miyaura coupling. Its structure can be represented as follows:

- Chemical Formula : CHBFlN\O

- CAS Number : 874289-26-6

This compound acts primarily through its boronic acid moiety, which enables it to participate in:

- Suzuki–Miyaura coupling reactions : This reaction allows the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Inhibition of specific enzymes : The compound can bind to active sites of enzymes or receptors, blocking their activity, which is crucial in therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that this compound may inhibit cancer cell proliferation through various pathways:

- Cell Line Studies :

- Mechanistic Insights :

Pharmacokinetics and Toxicity

Pharmacokinetic studies have revealed favorable absorption and distribution characteristics:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration .

Toxicity assessments indicated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a good safety profile for further development .

Research Applications

The compound's versatility extends beyond anticancer applications:

- Drug Development : It serves as a building block for synthesizing kinase inhibitors and other therapeutic agents .

- Chemical Biology : Utilized as a probe to investigate biological pathways and molecular interactions .

Data Table: Summary of Biological Activity

| Activity Type | Cell Line/Model | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87 - 12.91 | Induction of apoptosis via caspase activation |

| Anticancer | MDA-MB-231 | 1.75 - 9.46 | Inhibition of proliferation |

| Toxicity | Kunming mice | >2000 | No acute toxicity observed |

Case Studies

- Study on CXCR1 and CXCR2 Inhibition :

- Novel Drug Development :

Properties

IUPAC Name |

[2-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPOPOPNJZJRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697224 | |

| Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-26-6 | |

| Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.